Cas no 165689-82-7 ((2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate)
165689-82-7 structure
Product Name:(2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate
CAS-Nr.:165689-82-7
MF:C41H82O22P4
MW:1050.97163915634
CID:155446
PubChem ID:643963
Update Time:2025-04-19
(2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- D-myo-Inositol,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]3,4,5-tris(dihydrogen phosphate)
- [(2R)-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
- D-myo-Inositol,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]3,4,5-tris(dihydr...
- PI(3,4,5)P3-NA+, DI C16
- (2R)-3-{[{[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl]oxy}(hydroxy)phosphoryl]oxy}propane-1,2-diyl dihexadecanoate
- PtdIns[3,4,5]P
- Cmc_9574
- Cmc_6566
- Cmc_11403
- 3,4,5-Tris(dihydrogen phosphate), (R)-
- 3,4,5-Tris(dihydrogen phosphate) (9ci)
- D-Myo-phosphatidylinositol 3,4,5-trisphosphate
- D-Myo-inositol, 1-[2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]
- D-myo-Inositol, 1-(2R)-2,3-bis(1-oxohexadecyl)oxypropyl hydrogen phosphate 3,4,5-tris(dihydrogen phosphate)
- D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate)
- PIP3[3',4',5'](16:0/16:0)
- P3,4,5I
- CHEBI:84244
- 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate)
- ZSZXYWFCIKKZBT-IVYVYLGESA-N
- PIP3(32:0)
- 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate)
- DTXSID60349240
- Phosphatidylinositol Triphosphate(32:0)
- phosphatidylinositol (3,4,5)-trisphosphate
- Phosphatidylinositol(3,4,5)-Trisphosphate
- PHOSPHATIDYLINOSITOL-TRISPHOSPHATE
- (R)-3-[((1R,2S,3R,4R,5S,6S)-2,6-dihydroxy-3,4,5-tris-phosphonooxy-cyclohexyloxy)-
- [(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
- (2R)-3-{[{[(1S,2S,3R,4S,5S,6S)-2,6-dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl]oxy}(hydroxy)phosphoryl]oxy}propane-1,2-diyl dihexadecanoate
- hexadecanoic acid, (1R)-1-[[[[[(1alpha,2alpha,3alpha,4beta,5alpha,6beta)-2,6-
- dipalmitolyphosphoinositol
- BDBM50338966
- hydroxy-phosphoryloxy]-2-hexadecanoyloxy-propyl ester hexadecanoic acid
- PI(3,4,5)P3
- Q27157614
- 165689-82-7
- D-myo-PI[3,4,5]P3
- CHEMBL1685065
- D-myo-Inositol, 1-(2R)-2,3-bis(1-oxohexadecyl)oxypropyl hydrogen phosphate 3,4,5-tris(dihydrogen pho
- (2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate
- PIP3(16:0/16:0)
- phosphatidyl (3,4,5) inositol triphosphate
- dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl]oxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester
- Phosphatidylinositol Triphosphate(16:0/16:0)
- ZSZXYWFCIKKZBT-ZVDPZPSOSA-N
-
- Inchi: 1S/C41H82O22P4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54)/t33-,36+,37+,38?,39-,40+,41?/m1/s1
- InChI-Schlüssel: ZSZXYWFCIKKZBT-ZVDPZPSOSA-N
- Lächelt: P(=O)(O)(OC[C@@H](COC(CCCCCCCCCCCCCCC)=O)OC(CCCCCCCCCCCCCCC)=O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O
Berechnete Eigenschaften
- Genaue Masse: 1050.42482
- Monoisotopenmasse: 1050.42482
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 9
- Anzahl der Akzeptoren für Wasserstoffbindungen: 22
- Schwere Atomanzahl: 67
- Anzahl drehbarer Bindungen: 44
- Komplexität: 1480
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 349
- XLogP3: 6.9
Experimentelle Eigenschaften
- Dichte: 1.32
- Siedepunkt: 1059.2°Cat760mmHg
- Flammpunkt: 594.4°C
- Brechungsindex: 1.526
- PSA: 388.34000
- LogP: 8.07530
(2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | D499280-25mg |
(2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate |
165689-82-7 | 25mg |
$ 29000.00 | 2023-10-11 | ||
| TRC | D499280-250mg |
(2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate |
165689-82-7 | 250mg |
$28700.00 | 2023-05-18 |
(2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate Verwandte Literatur
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
165689-82-7 ((2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate) Verwandte Produkte
- 165689-81-6(D-myo-Inositol,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] 3-(dihydrogenphosphate) (9CI))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Empfohlene Lieferanten
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge